molecular formula C16H11BrClN3 B6347733 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine CAS No. 583032-72-8

4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine

Cat. No. B6347733
CAS RN: 583032-72-8
M. Wt: 360.63 g/mol
InChI Key: VSCASRAFQMBCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine, also known as 4-3-B-6-4-CPP, is a heterocyclic amine that has been widely studied due to its potential applications in the fields of medicine and biochemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 4-3-B-6-4-CPP has been shown to possess a unique mechanism of action, which has been studied in detail.

Scientific Research Applications

4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been studied for its potential applications in the fields of medicine and biochemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been shown to possess a unique mechanism of action, which has been studied in detail.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the production of these prostaglandins, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP is thought to reduce inflammation and pain. In addition, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to inhibit the activity of other enzymes involved in the production of pro-inflammatory molecules, such as 5-lipoxygenase and nitric oxide synthase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP have been studied in a number of animal models. In mice, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to reduce inflammation and pain. In addition, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to reduce the production of pro-inflammatory molecules, such as cytokines and prostaglandins. In rats, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to reduce the production of nitric oxide and to inhibit the activity of 5-lipoxygenase. Finally, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to reduce the production of reactive oxygen species in human cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP in lab experiments include its low cost and ease of synthesis. In addition, this compound has been found to possess a variety of biological activities, making it an attractive candidate for a variety of research applications. However, there are some limitations to using 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP in laboratory experiments. For example, this compound is not very stable and can degrade quickly in the presence of light or heat. In addition, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP are numerous, and there are a number of future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify its potential therapeutic applications. In addition, further research could be conducted to identify potential synergistic effects when combining 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP with other compounds. Finally, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP could be used as a starting point for the synthesis of new compounds with similar properties.

Synthesis Methods

4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP can be synthesized through a multi-step process, beginning with the reaction of 3-bromophenylhydrazine and 4-chlorophenylhydrazine in aqueous acetic acid. The resulting product is then reacted with ethylenediamine in aqueous acetic acid to form 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP. This compound has also been synthesized through other methods, such as the reaction of 4-chlorophenylhydrazine with ethylenediamine in the presence of a catalytic amount of 3-bromophenol.

properties

IUPAC Name

4-(3-bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCASRAFQMBCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine

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